molecular formula C20H22O6 B192181 Prestegane B CAS No. 93376-04-6

Prestegane B

Cat. No. B192181
CAS RN: 93376-04-6
M. Wt: 358.4 g/mol
InChI Key: IDASJTBLBSIWHG-LSDHHAIUSA-N
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Description

Prestegane B is a compound found in the fungus Hewittia subloblata . It has been shown to inhibit the activity of matrix metalloproteinases . It is also an inhibitor of the glomerular filtration rate, as well as a natriuretic and protein synthesis inhibitor .


Molecular Structure Analysis

The 2D chemical structure image of Prestegane B is also called skeletal formula, which is the standard notation for organic molecules . The carbon atoms in the chemical structure of Prestegane B are implied to be located at the corner(s) and hydrogen atoms attached to carbon atoms are not indicated .

Scientific Research Applications

  • Diuretic and Natriuretic Properties : Prestegane B demonstrated significant diuretic and natriuretic effects in rats. It increased urine flow and urinary sodium secretion without altering urinary phosphate excretion or glomerular filtration rate. This suggests a potential application in treating conditions that benefit from diuresis, like hypertension or fluid overload states (Plante et al., 1987).

  • Isolation and Structural Analysis : Prestegane B was isolated from Steganotaenia araliacea Hochst., a plant species. Its structural determination was performed using high-resolution NMR and mass fragmentation, highlighting its uniqueness as a plant-derived lignan (Taafrout et al., 1984).

  • Antiproliferative Properties : In a study, Prestegane B was isolated along with other compounds from Steganotaenia araliacea and showed potential antiproliferative activity against an ovarian cancer cell line. This suggests its possible use in cancer therapy (Meragelman et al., 2001).

  • Effects on Human Polymorphonuclear Leucocytes : In research on human polymorphonuclear leucocytes (PMNs), Prestegane B enhanced superoxide production and chemiluminescence response, suggesting potential immunomodulatory effects (Morikawa et al., 1992).

  • Oxidative Phenolic Coupling : The efficiency of Ruthenium (IV) dioxide dihydrate in fluoro acidic medium for oxidative coupling of lignans like Prestegane B has been studied, indicating its chemical processing potential (Robin & Landais, 1992).

  • Inhibition of Na+, K+-Pump Activity : Prestegane B can inhibit Na+, K+-pump activity in human red cells, indicating its potential effects on cellular ion transport mechanisms (Braquet et al., 1986).

properties

IUPAC Name

(3R,4R)-3,4-bis[(3-hydroxy-4-methoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-24-18-5-3-12(9-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-19(25-2)17(22)10-13/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDASJTBLBSIWHG-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239404
Record name Prestegane B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prestegane B

CAS RN

93376-04-6
Record name Prestegane B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093376046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prestegane B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
GE Plante, C Prevost, A Chainey… - American Journal of …, 1987 - journals.physiology.org
… Prestegane B mimics the effects of other endogenous diuretic and natriuretic hormones, but … tween prestegane B and the atria1 natriuretic peptide (5), it is likely that prestegane B exerts …
Number of citations: 22 journals.physiology.org
T Hirano, M Gotoh, K Oka - Life sciences, 1994 - Elsevier
… Prestegane B (8) was obtained by methylation of arctigenin. The synthetic flavonoids and lignans were identified by spectroscopic and analytical data or by a comparison with literature …
Number of citations: 410 www.sciencedirect.com
M Morikawa, K Fukuchi, M Inoue… - Journal of pharmacy and …, 1992 - Wiley Online Library
… The results from the present study show that DBB and prestegane B enhance not only … Also the priming effects of DBB are stronger than those of prestegane B. We have studied the …
Number of citations: 9 onlinelibrary.wiley.com
P Braquet, N Senn, JP Robin, A Esanu… - Pharmacological …, 1986 - Elsevier
Several mammalian lignans, particularly enterolactone, 3 + -oxy-methyl enterolactone and prestegane B are able to inhibit Na + , K + -pump activity in human red cells with IC 50 of …
Number of citations: 27 www.sciencedirect.com
T Hirano, M Homma, K Oka, T Naito, K Hosaka… - Life sciences, 1991 - Elsevier
… to that of prestegane B, the only difference of which was a hydroxy residue at C4' position in arctigenin instead of methoxy residue at C4' in prestegane B. Prestegane B, however, has …
Number of citations: 2 www.sciencedirect.com
J Guo, J Zhang, P Shu, L Kong, X Hao, Y Xue, Z Luo… - Molecules, 2012 - mdpi.com
… , pimelea factors P 2 (2), P 3 (3), and prostratin (4), and five known lignans, (+)-epipioresinol (6), (+)-isolariciresinol (7), (−)-lariciresinol (8), (+)-epi-sesaminone (9), and prestegane B (10…
Number of citations: 20 www.mdpi.com
L Noman, F Oke-Altuntas, A Zellagui… - Natural product …, 2017 - Taylor & Francis
… In this study, one new (microphybenzimidazole) and two known (prestegane B and umbelliferone) compounds were isolated from T. microphylla for the first time. Compounds 2 and 4, …
Number of citations: 12 www.tandfonline.com
KM Meragelman, TC McKee… - Journal of natural products, 2001 - ACS Publications
… A new dibenzocyclooctadiene lactone lignan, 10-demethoxystegane (1), together with the known compounds steganone (2) and prestegane B (3), have been isolated from the organic …
Number of citations: 22 pubs.acs.org
D Sarkar - International Journal of Botany Studies, 2021 - researchgate.net
… We reported that Prestegane B has a higher binding potential to the target protein 1ACJ, ie, -10.2 Kcal/mol with two hydrogen bonds in contact, than the other five molecules studied …
Number of citations: 1 www.researchgate.net
P Braquet, N Senn, JP Robin, A Esanu… - Journal of hypertension …, 1986 - europepmc.org
… Some of the tested lignans (enterolactone, prestegane B and 3-O-methylenterolactone) inhibited the Na+K+-pump activity with IC50 ranging from 5 to 9 X 10(-4) mol/l. The IC50 for …
Number of citations: 24 europepmc.org

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